![molecular formula C26H34N2O3 B4017854 N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4017854.png)
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide
Overview
Description
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide is a complex organic compound featuring multiple functional groups, including amide, furan, and piperidine rings. This compound likely exhibits a broad range of chemical and biological activities due to the presence of these groups, which are common in pharmacologically active molecules.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simpler structures progressively built up to the final compound. For instance, compounds with furan and piperidine structures have been synthesized using methods like Claisen Schmidt condensation, Mannich’s reaction, and cyclization processes (J. Kumar et al., 2017). These methods could potentially be adapted for the synthesis of N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and connectivity within the molecule (G. Hussain et al., 2016).
Chemical Reactions and Properties
The presence of functional groups such as amides, furans, and piperidines confer specific reactivity patterns to the molecule. Amides, for example, can participate in hydrolysis reactions under acidic or basic conditions. Furan rings are susceptible to Diels-Alder reactions, offering routes to more complex structures. Piperidines are basic and can undergo reactions typical of secondary amines, such as alkylation and acylation (S. Brandt et al., 2017).
Scientific Research Applications
Neuroinflammation Imaging
One significant application involves the development of PET imaging agents targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, indicative of neuroinflammation. A study by Horti et al. (2019) introduced a PET radiotracer specific for CSF1R, highlighting its utility in noninvasively imaging reactive microglia and disease-associated microglia contributions to neuroinflammation in vivo. This research underscores the tracer's potential in monitoring neuroinflammatory effects of immunotherapies and aiding the development of new therapeutics targeting neuroinflammation in disorders such as Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Cancer Therapy
In the realm of cancer therapy, compounds structurally related to "N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide" have been explored for their bioactivity. Khatiwora et al. (2013) synthesized novel benzamides and their metal complexes, demonstrating that some copper complexes exhibit significant antibacterial activity against various bacterial strains, potentially offering new avenues in cancer treatment by targeting the immune environment of malignancies (Khatiwora et al., 2013).
Synthesis of Novel Compounds
Research has also focused on synthesizing and characterizing new compounds for potential therapeutic applications. For instance, Shariatinia et al. (2012) synthesized new phosphoric triamides with potential relevance in medicinal chemistry, showcasing the versatility of structurally related compounds in generating novel pharmacological agents (Shariatinia et al., 2012).
properties
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-3-methyl-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-19-10-14-31-25(19)26(29)28(18-24-7-4-13-30-24)17-20-8-11-27(12-9-20)23-15-21-5-2-3-6-22(21)16-23/h2-3,5-6,10,14,20,23-24H,4,7-9,11-13,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQWRZONBJXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2CCN(CC2)C3CC4=CC=CC=C4C3)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-oxo-4-{[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}butanoate](/img/structure/B4017783.png)
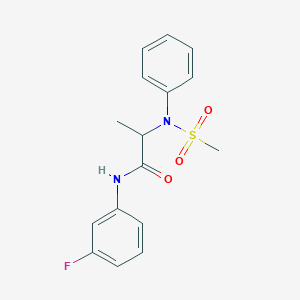
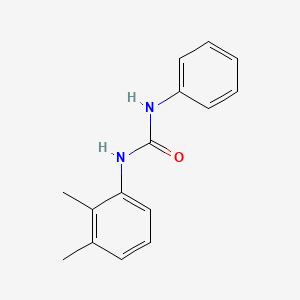
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B4017797.png)
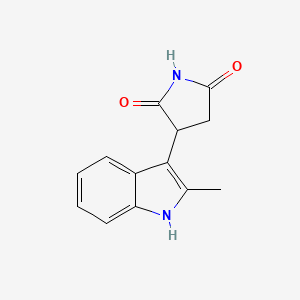
![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017803.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4017806.png)
![6,7-dimethyl-4-nitro-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B4017808.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4017810.png)
![2-{[2-(benzyloxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4017820.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4017822.png)
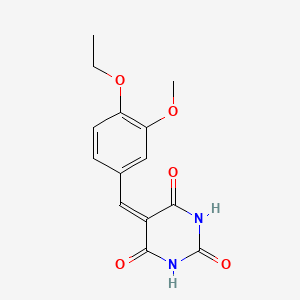
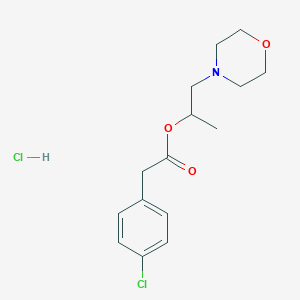
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4017870.png)